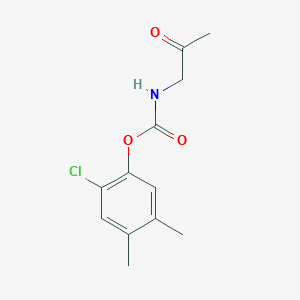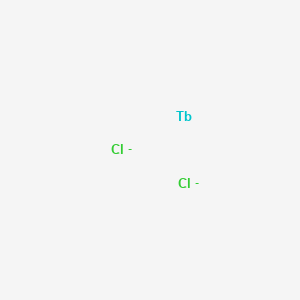
Terbium;dichloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Terbium dichloride, also known as terbium(III) chloride, is a chemical compound with the formula TbCl₃. It is a white, hygroscopic powder that is soluble in water. Terbium dichloride is a member of the lanthanide series and exhibits unique properties that make it valuable in various scientific and industrial applications .
Synthetic Routes and Reaction Conditions:
Direct Reaction: Terbium dichloride can be synthesized by the direct reaction of terbium metal with chlorine gas. The reaction is typically carried out at elevated temperatures: [ 2 \text{Tb} + 3 \text{Cl}_2 \rightarrow 2 \text{TbCl}_3 ]
Reaction with Hydrochloric Acid: Another method involves reacting terbium(III) oxide with hydrochloric acid to produce terbium dichloride and water: [ \text{Tb}_2\text{O}_3 + 6 \text{HCl} \rightarrow 2 \text{TbCl}_3 + 3 \text{H}_2\text{O} ]
Industrial Production Methods:
- The industrial production of terbium dichloride often involves the reduction of terbium oxide using hydrogen gas, followed by chlorination. This method ensures high purity and yield .
Types of Reactions:
Oxidation: Terbium dichloride can undergo oxidation to form terbium(IV) oxide: [ 4 \text{TbCl}_3 + 3 \text{O}_2 \rightarrow 2 \text{Tb}_2\text{O}_3 + 6 \text{Cl}_2 ]
Reduction: It can be reduced back to terbium metal using strong reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Oxidizing Agents: Oxygen, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Major Products Formed:
Oxidation: Terbium(IV) oxide.
Reduction: Terbium metal.
Chemistry:
- Terbium dichloride is used as a precursor for the synthesis of other terbium compounds, including terbium oxide and terbium fluoride .
Biology and Medicine:
- Terbium isotopes, derived from terbium dichloride, are used in nuclear medicine for diagnostic imaging and targeted radiotherapy .
Industry:
Wirkmechanismus
The mechanism of action of terbium dichloride in its applications is primarily based on its ability to emit green fluorescence when exposed to ultraviolet light. This property is utilized in various optical and electronic devices. In nuclear medicine, terbium isotopes emit radiation that can be detected by imaging equipment, allowing for precise diagnostic and therapeutic applications .
Vergleich Mit ähnlichen Verbindungen
- Gadolinium(III) chloride (GdCl₃)
- Dysprosium(III) chloride (DyCl₃)
Comparison:
- Fluorescence: Terbium dichloride is unique in its strong green fluorescence, which is more intense compared to gadolinium and dysprosium compounds .
- Applications: While gadolinium and dysprosium chlorides are also used in various industrial and medical applications, terbium dichloride’s specific use in green phosphors and specialty lasers sets it apart .
Terbium dichloride’s unique properties and versatile applications make it a valuable compound in both scientific research and industrial processes.
Eigenschaften
Molekularformel |
Cl2Tb-2 |
|---|---|
Molekulargewicht |
229.83 g/mol |
IUPAC-Name |
terbium;dichloride |
InChI |
InChI=1S/2ClH.Tb/h2*1H;/p-2 |
InChI-Schlüssel |
XIGRZYPPDXAWLI-UHFFFAOYSA-L |
Kanonische SMILES |
[Cl-].[Cl-].[Tb] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


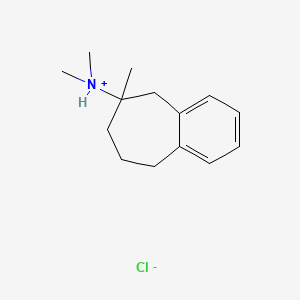
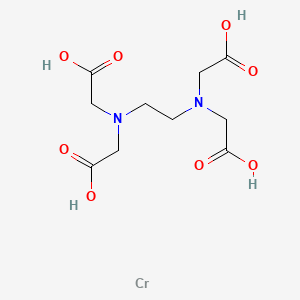
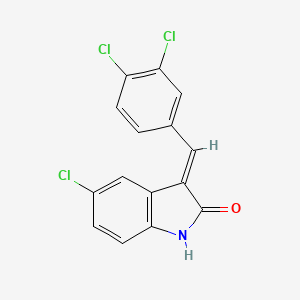
![[(2R,3S,5R)-5-(6-benzamidopurin-9-yl)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]oxolan-3-yl] [(2R,3S,5R)-3-[(4-chlorophenoxy)-(2-cyanoethoxy)phosphoryl]oxy-5-[2-(2-methylpropanoylamino)-6-oxo-1H-purin-9-yl]oxolan-2-yl]methyl (4-chlorophenyl) phosphate](/img/structure/B13758513.png)

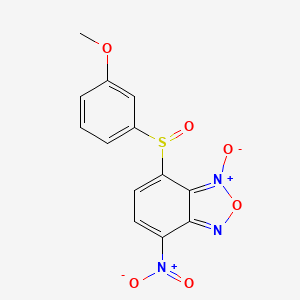
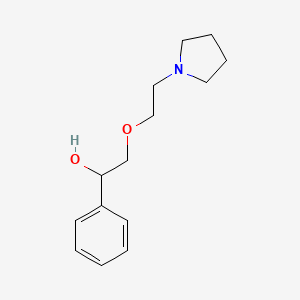
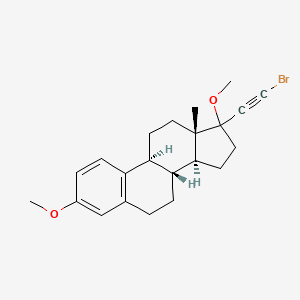

![Acetamide, N-[5-[bis(2-methoxyethyl)amino]-2-[(2-chloro-6-cyano-4-nitrophenyl)azo]-4-methoxyphenyl]-](/img/structure/B13758567.png)

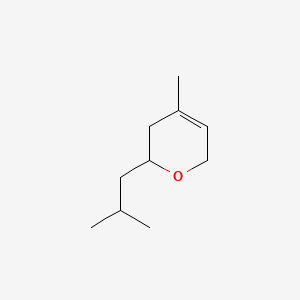
![5-[4-(3-hydroxypropyl)piperazin-1-yl]-N,N-dimethyl-5,6-dihydrobenzo[b][1]benzothiepine-3-sulfonamide;methanesulfonic acid](/img/structure/B13758580.png)
